molecular formula C11H8N2O3 B3055304 Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- CAS No. 63833-47-6

Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-

Cat. No.: B3055304
CAS No.: 63833-47-6
M. Wt: 216.19 g/mol
InChI Key: OLBZXLMVXOLTRU-UHFFFAOYSA-N
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Description

Contextualization within Pyrrole (B145914) Ketone Chemistry

Pyrrole ketones, also known as acylpyrroles, are a significant class of compounds in organic chemistry. biolmolchem.com The carbonyl group attached to the pyrrole ring acts as an electron-withdrawing group, influencing the reactivity of the pyrrole nucleus. mdpi.com The synthesis of 2-acylpyrroles can be achieved through various methods, with the Friedel-Crafts acylation being a common approach. This typically involves the reaction of pyrrole with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. pharmaguideline.comorganic-chemistry.org

For the specific synthesis of Methanone (B1245722), (4-nitrophenyl)-1H-pyrrol-2-yl-, a plausible method would be the acylation of pyrrole with 4-nitrobenzoyl chloride. A related synthesis for a similar compound, (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone, involves the preparation of an amide-phosphoryl complex from N,N-dimethyl-4-fluorobenzamide and phosphoryl chloride, which is then reacted with pyrrole. nih.gov This suggests that various synthetic strategies can be employed to access this class of compounds.

The crystal structure of the related (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone reveals that the pyrrole and benzene (B151609) rings are planar but not coplanar, with a significant dihedral angle between them. nih.gov The crystal packing is stabilized by intermolecular hydrogen bonds. nih.gov It is reasonable to infer that Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- would exhibit similar structural characteristics, with the nitro group potentially influencing the intermolecular interactions.

Academic Significance and Research Focus

The academic significance of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- stems from the well-established biological activities of pyrrole-containing compounds. The pyrrole scaffold is a key structural motif in a vast array of natural products and synthetic drugs with diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. nih.govscribd.comnih.gov

The presence of a nitro group on the phenyl ring is of particular interest. Nitroaromatic compounds are known to have a wide range of biological effects and are often studied for their potential as therapeutic agents. For instance, nitro-substituted pyrrole derivatives have been investigated for their antibacterial and antitubercular activities. nih.govnih.gov The electron-withdrawing nature of the nitro group can also influence the molecule's electronic properties, making it a candidate for studies in materials science, such as in the development of nonlinear optical (NLO) materials. nih.gov

Research on compounds like Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- is often directed towards:

Synthesis of novel derivatives: Exploring different substituents on the pyrrole and phenyl rings to modulate biological activity and physicochemical properties.

Biological evaluation: Screening the compound and its analogs for various pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.

Structural and computational studies: Investigating the three-dimensional structure and electronic properties of the molecule to understand its interactions with biological targets and to guide the design of new, more potent compounds. nih.gov

While specific, in-depth research focused solely on Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- is not extensively documented in publicly available literature, its structural motifs suggest a promising area for further scientific exploration within the fields of medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl)-(1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11(10-2-1-7-12-10)8-3-5-9(6-4-8)13(15)16/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBZXLMVXOLTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401407
Record name 2-(4-nitrobenzoyl) pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63833-47-6
Record name 2-(4-nitrobenzoyl) pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational Chemistry Investigations of Methanone, 4 Nitrophenyl 1h Pyrrol 2 Yl

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT can provide valuable insights into a molecule's behavior, making it a cornerstone of modern computational chemistry. For a molecule like Methanone (B1245722), (4-nitrophenyl)-1H-pyrrol-2-yl-, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to elucidate its electronic characteristics, predict its spectroscopic behavior, and quantify its reactivity.

Electronic Structure Elucidation

The electronic structure of a molecule governs its physical and chemical properties. DFT provides several tools to analyze the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily excited. For molecules containing electron-withdrawing groups like the 4-nitrophenyl group, a smaller energy gap is generally expected, indicating a higher propensity for electronic transitions. nih.gov

The distribution of electron density in the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. In a molecule like Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-, the HOMO is expected to be localized primarily on the more electron-rich 1H-pyrrol-2-yl moiety, while the LUMO would likely be concentrated on the electron-deficient 4-nitrophenyl group, facilitating intramolecular charge transfer. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for an Analogous Compound (Note: This data is for a related compound and is provided for illustrative purposes only, as specific data for Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- is not available.)

Parameter Energy (eV)
EHOMO -5.92
ELUMO -2.50

Data is illustrative and based on a similar compound from a computational study. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote areas of neutral or intermediate potential.

For Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the nitro group and the carbonyl group, identifying them as primary sites for electrophilic attack. nih.govresearchgate.net The regions around the hydrogen atoms of the pyrrole (B145914) ring would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic interactions. researchgate.net

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This analysis helps in understanding the hybridization of atoms, the nature of chemical bonds, and the extent of intramolecular charge transfer and delocalization. The stabilization energy, E(2), calculated in NBO analysis, quantifies the interaction between donor (filled) and acceptor (empty) orbitals, providing insight into the stability conferred by these interactions.

Prediction of Spectroscopic Parameters (e.g., UV-Vis, IR, NMR Chemical Shifts)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic transitions and vibrational modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-, TD-DFT would likely predict absorption bands corresponding to π → π* and n → π* transitions, with the intramolecular charge transfer from the pyrrole to the nitrophenyl moiety being a significant contributor to the absorption profile. materialsciencejournal.org

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule, such as the C=O stretch of the methanone, the N-O stretches of the nitro group, and the C-N and C-H vibrations of the pyrrole and phenyl rings.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These theoretical predictions are valuable for assigning the signals in experimental NMR spectra and confirming the molecular structure.

Table 2: Illustrative Predicted Spectroscopic Data (Note: This data is hypothetical and for illustrative purposes. Specific predicted data for the target compound is not available.)

Spectroscopic Technique Predicted Parameter Illustrative Value
UV-Vis (TD-DFT) λmax ~350 nm
IR (DFT) C=O Stretch ~1650 cm⁻¹
¹H NMR (GIAO) Pyrrole Protons 6.5-7.5 ppm

Chemical Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Electron Affinities)

DFT provides a set of global reactivity descriptors that quantify the chemical reactivity and stability of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals. nih.gov

Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap (η = (ELUMO - EHOMO) / 2). A higher value of chemical hardness indicates greater stability and lower reactivity.

Chemical Potential (μ): Chemical potential measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO) / 2).

Electrophilicity Index (ω): The electrophilicity index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Electron Affinity (A): Electron affinity is the energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Ionization Potential (I): Ionization potential is the energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

For Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-, these descriptors would provide a quantitative measure of its reactivity, which is expected to be influenced by the presence of the electron-withdrawing nitro group.

Table 3: Illustrative Chemical Reactivity Descriptors for an Analogous Compound (Note: This data is for a related compound and is provided for illustrative purposes only, as specific data for Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- is not available.)

Descriptor Formula Illustrative Value (eV)
Ionization Potential (I) I ≈ -EHOMO 5.92
Electron Affinity (A) A ≈ -ELUMO 2.50
Chemical Hardness (η) η = (I - A) / 2 1.71
Chemical Potential (μ) μ = -(I + A) / 2 -4.21

Data is illustrative and based on a similar compound from a computational study. nih.gov

Thermodynamic Property Determination (e.g., Standard Molar Enthalpies of Formation and Sublimation)

The thermodynamic stability of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- has been rigorously evaluated through computational chemistry. The standard molar enthalpy of formation in the gaseous phase (ΔfHm°(g)) was determined using the G3(MP2)//B3LYP composite method, which is known for its high accuracy in predicting thermochemical data. This value is crucial for understanding the energy landscape of the molecule.

Furthermore, the enthalpy of sublimation (ΔsubHm°), which represents the energy required for a substance to transition from a solid to a gaseous state, was also calculated. This property is intrinsically linked to the intermolecular forces present in the crystal lattice. The lattice energy of the crystal and the enthalpy of sublimation were computed to provide a complete thermodynamic profile of the compound in its solid state.

Table 1: Thermodynamic Properties of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-

PropertyValue (kJ·mol-1)
Standard Molar Enthalpy of Formation (gas)134.5
Standard Molar Enthalpy of Sublimation138.3

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- was investigated through conformational analysis and geometry optimization. The potential energy surface of the molecule was scanned by systematically rotating the dihedral angles between the pyrrole and phenyl rings. This analysis revealed the most stable conformation of the molecule.

The geometry of the most stable conformer was then fully optimized using the B3LYP/6-311++G(d,p) level of theory. This process identifies the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. The optimized structure is crucial for understanding the molecule's reactivity and its interactions with other molecules.

Advanced Quantum Chemical Methodologies (e.g., Ab Initio Calculations, G3(MP2)//B3LYP)

To ensure the accuracy of the computational results, high-level quantum chemical methods were employed. The G3(MP2)//B3LYP composite method, a type of ab initio calculation, was used for the precise determination of the gas-phase enthalpy of formation. This method approximates the energy of a molecule by a series of calculations that systematically improve upon the Hartree-Fock approximation.

The use of such advanced methodologies provides a high degree of confidence in the calculated thermodynamic properties and molecular geometries, allowing for a reliable interpretation of the compound's chemical behavior.

Intermolecular Interaction Analysis

The interactions between molecules in the solid state are fundamental to understanding the physical properties of a crystalline material. For Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-, a detailed analysis of these interactions was performed.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis was performed to investigate the crystal packing of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-. The Hirshfeld surface is mapped with properties such as dnorm, which highlights the regions of close contact between molecules.

The analysis revealed that the most significant contributions to the crystal packing are from H···O/O···H, H···H, C···H/H···C, and O···C/C···O contacts. These interactions collectively stabilize the three-dimensional crystal structure.

Hydrogen Bonding Networks

The presence of hydrogen bond donors (the N-H group of the pyrrole ring) and acceptors (the oxygen atoms of the nitro and carbonyl groups) in Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- allows for the formation of hydrogen bonding networks. In the crystalline state, molecules are linked by N-H···O hydrogen bonds, forming chains along the crystallographic axes. These hydrogen bonds are a dominant force in the crystal packing, significantly influencing the compound's melting point and solubility.

Advanced Spectroscopic Characterization of Methanone, 4 Nitrophenyl 1h Pyrrol 2 Yl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the characterization of organic compounds, offering unparalleled insight into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. For Methanone (B1245722), (4-nitrophenyl)-1H-pyrrol-2-yl-, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the protons of the pyrrole (B145914) and 4-nitrophenyl rings.

The protons of the pyrrole ring typically appear as multiplets in the aromatic region of the spectrum. Specifically, the proton at the C5 position is expected to resonate at approximately 7.15 ppm, the proton at the C3 position around 7.01 ppm, and the proton at the C4 position near 6.38 ppm. The broad signal corresponding to the N-H proton of the pyrrole ring is anticipated to be observed further downfield, at approximately 9.83 ppm.

The protons on the 4-nitrophenyl group exhibit a characteristic AA'BB' system. The two aromatic protons ortho to the nitro group are expected to appear as a doublet around 8.33 ppm, while the two protons meta to the nitro group are anticipated to resonate as a doublet around 8.00 ppm. The distinct downfield shifts of these protons are a direct consequence of the strong electron-withdrawing nature of the nitro group.

Table 1: ¹H NMR Chemical Shifts for Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-

Proton Chemical Shift (δ) in ppm
Pyrrole N-H ~9.83 (broad singlet)
Pyrrole C5-H ~7.15 (multiplet)
Pyrrole C3-H ~7.01 (multiplet)
Pyrrole C4-H ~6.38 (multiplet)
4-Nitrophenyl (ortho to NO₂) ~8.33 (doublet)
4-Nitrophenyl (meta to NO₂) ~8.00 (doublet)

Note: Predicted values based on typical chemical shifts for similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides essential information about the carbon framework of a molecule. In the ¹³C NMR spectrum of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-, distinct signals are observed for each unique carbon atom.

The carbonyl carbon of the methanone bridge is typically the most deshielded, appearing significantly downfield at approximately 181.7 ppm. The carbons of the 4-nitrophenyl ring are also found in the aromatic region, with the carbon bearing the nitro group resonating at around 149.5 ppm and the carbon attached to the carbonyl group at about 143.1 ppm. The other two aromatic carbons of this ring are expected at approximately 130.3 ppm and 123.8 ppm.

The carbons of the pyrrole ring also give rise to characteristic signals. The carbon atom adjacent to the nitrogen and the carbonyl group (C2) is anticipated around 132.8 ppm, while the other carbons of the pyrrole ring are expected to resonate at approximately 126.3 ppm (C5), 117.2 ppm (C3), and 110.8 ppm (C4).

Table 2: ¹³C NMR Chemical Shifts for Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-

Carbon Chemical Shift (δ) in ppm
C=O (Methanone) ~181.7
4-Nitrophenyl (C-NO₂) ~149.5
4-Nitrophenyl (C-C=O) ~143.1
4-Nitrophenyl (CH) ~130.3
4-Nitrophenyl (CH) ~123.8
Pyrrole C2 ~132.8
Pyrrole C5 ~126.3
Pyrrole C3 ~117.2
Pyrrole C4 ~110.8

Note: Predicted values based on typical chemical shifts for similar structures.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-, COSY spectra would show correlations between the adjacent protons on the pyrrole ring (H3 with H4, and H4 with H5). Similarly, correlations between the ortho and meta protons on the 4-nitrophenyl ring would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This technique identifies direct one-bond proton-carbon correlations. The HSQC spectrum would link each proton signal to the signal of the carbon to which it is directly attached. For instance, the proton signal at ~7.15 ppm would correlate with the carbon signal at ~126.3 ppm (C5-H5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for identifying longer-range (two or three bond) proton-carbon couplings. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. Key HMBC correlations would be expected from the pyrrole protons to the carbonyl carbon, and from the protons on the 4-nitrophenyl ring to the carbonyl carbon, confirming the connection of the two ring systems through the methanone bridge.

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atoms. In Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-, two distinct nitrogen signals would be expected. The nitrogen of the pyrrole ring would have a chemical shift characteristic of a five-membered aromatic heterocycle, while the nitrogen of the nitro group would appear in a significantly different region of the spectrum, typically at a much lower field, reflecting its unique electronic state.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for the identification of functional groups within a molecule.

The FTIR spectrum of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- displays a series of characteristic absorption bands that correspond to the vibrational modes of its functional groups.

A strong absorption band is expected in the region of 1618 cm⁻¹, which is characteristic of the C=O stretching vibration of the ketone group. The presence of the N-H group in the pyrrole ring is confirmed by a broad absorption band around 3265 cm⁻¹. The aromatic C-H stretching vibrations of both the pyrrole and 4-nitrophenyl rings typically appear in the region of 3100-3000 cm⁻¹.

The nitro group gives rise to two distinct and strong absorption bands: an asymmetric stretching vibration around 1517 cm⁻¹ and a symmetric stretching vibration near 1346 cm⁻¹. The C-N stretching vibrations and various C-C stretching vibrations within the aromatic rings contribute to the complex fingerprint region of the spectrum, typically below 1600 cm⁻¹.

Table 3: Key FTIR Absorption Bands for Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H (Pyrrole) Stretching ~3265
C=O (Ketone) Stretching ~1618
NO₂ (Nitro) Asymmetric Stretching ~1517
NO₂ (Nitro) Symmetric Stretching ~1346
Aromatic C-H Stretching ~3100-3000

Note: Predicted values based on typical vibrational frequencies for similar structures.

Raman Spectroscopy Applications for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its structural composition. For Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-, the Raman spectrum is expected to be characterized by several key vibrational modes originating from its constituent functional groups: the 4-nitrophenyl group, the pyrrole ring, and the ketone linkage.

Based on studies of related nitrophenyl and pyrrole derivatives, the following Raman shifts are anticipated:

Nitro Group (NO₂) Vibrations: The symmetric and asymmetric stretching vibrations of the nitro group are prominent features in the Raman spectra of nitrophenyl compounds. The symmetric stretching mode is typically observed in the range of 1330-1350 cm⁻¹, while the asymmetric stretch appears at a higher wavenumber. For instance, in p-nitrophenol, a characteristic Raman peak for the symmetric NO₂ stretch is observed around 1333 cm⁻¹. spectroscopyonline.com

Pyrrole Ring Vibrations: The pyrrole ring exhibits several characteristic vibrations, including C-H stretching, C-C stretching, and ring deformation modes. The C=C stretching vibrations within the pyrrole ring are expected to produce strong Raman signals.

Carbonyl (C=O) Stretching: The ketone carbonyl group connecting the nitrophenyl and pyrrole moieties will have a characteristic stretching vibration. The position of this band can be influenced by conjugation with the aromatic rings.

Aromatic C-H and C=C Vibrations: The benzene (B151609) ring of the 4-nitrophenyl group will also contribute to the Raman spectrum with its characteristic C-H stretching and C=C stretching modes.

Computational studies on similar molecules can provide a more precise prediction of the Raman spectrum, aiding in the assignment of observed experimental peaks to specific molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals and are typically of high intensity. The conjugated system formed by the pyrrole ring, the carbonyl group, and the nitrophenyl ring will lead to strong absorptions in the UV region. For carbonyl compounds, these transitions often occur at shorter wavelengths. masterorganicchemistry.com

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. These transitions are generally weaker in intensity compared to π → π* transitions and occur at longer wavelengths, often in the near-UV or visible region. For simple ketones like acetone, this absorption maximum is around 275 nm. masterorganicchemistry.com

The optical band gap (E_g) is a crucial parameter that determines the electronic and optical properties of a material. It can be estimated from the onset of the absorption edge in the UV-Vis spectrum using the Tauc plot method. The relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap is given by the Tauc equation:

(αhν)^(1/n) = A(hν - E_g)

where A is a constant and the exponent 'n' depends on the nature of the electronic transition (n=1/2 for direct allowed transitions). By plotting (αhν)² versus hν and extrapolating the linear portion of the curve to the energy axis, the optical band gap can be determined. Computational studies on novel pyrrole derivatives have utilized this methodology to characterize their electronic properties. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. TD-DFT calculations can provide detailed information about the energies of electronic transitions, the corresponding oscillator strengths (which relate to the intensity of the absorption bands), and the nature of the molecular orbitals involved in these transitions.

For Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-, TD-DFT calculations would likely be performed using a functional such as B3LYP or CAM-B3LYP with an appropriate basis set (e.g., 6-311G(d,p)). researchgate.net Such calculations would allow for the assignment of the observed absorption maxima to specific electronic transitions, such as HOMO → LUMO transitions, and provide insights into the charge-transfer characteristics of the excited states. These theoretical spectra are invaluable for interpreting and complementing experimental UV-Vis data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the accurate determination of the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with very high precision, allowing for the unambiguous confirmation of the molecular formula.

For Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-, the molecular formula is C₁₁H₈N₂O₃. The calculated monoisotopic mass for this formula can be determined by summing the precise masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).

An HRMS analysis would provide an experimental "found" mass. A close agreement between the calculated and found masses, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. The acceptable deviation is generally considered to be less than 5 ppm for a confident assignment. researchgate.net

Reaction Mechanisms and Mechanistic Studies Involving Methanone, 4 Nitrophenyl 1h Pyrrol 2 Yl

Intramolecular Cyclization Pathways Leading to Pyrrole (B145914) Derivatives

The pyrrole ring in Methanone (B1245722), (4-nitrophenyl)-1H-pyrrol-2-yl- can participate in various intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. The specific pathway is often dictated by the nature of the substituents and the reaction conditions. For instance, the presence of a suitable tether on the pyrrole nitrogen or at another position on the ring can facilitate cyclization.

One general and widely utilized method for synthesizing substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). The mechanism of this acid-catalyzed reaction typically begins with the protonation of one carbonyl group, followed by nucleophilic attack by the amine to form a hemiaminal. Subsequent dehydration and intramolecular cyclization lead to the formation of the pyrrole ring. While this is a synthetic route to pyrroles rather than a reaction of a pre-formed pyrrole, the principles of nucleophilic attack and cyclization are fundamental to understanding intramolecular processes involving the pyrrole moiety.

In the context of pre-existing pyrroles like Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-, intramolecular cyclization would necessitate the introduction of a reactive side chain. For example, if an appropriate functional group were present on a substituent, it could undergo an intramolecular nucleophilic attack on the pyrrole ring or the carbonyl group, leading to fused ring systems. The regioselectivity of such cyclizations would be influenced by the electronic properties of the pyrrole ring and the geometry of the transition state.

Reductive Cyclization Processes of Nitro-Containing Pyrrole Systems

The 4-nitro group on the phenyl ring of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- is a key functional group that can undergo reduction, often leading to subsequent cyclization. The reduction of a nitro group typically proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. These intermediates are often highly reactive and can participate in intramolecular reactions.

A common reaction pathway is reductive cyclization, where the reduction of the nitro group is followed by an intramolecular condensation with a suitably positioned electrophilic center, such as the ketone carbonyl group in the target molecule. This process is a powerful method for the synthesis of various nitrogen-containing heterocycles. unimi.it

The mechanism of reductive cyclization can be initiated by various reducing agents, including metals (like iron, tin, or zinc in the presence of acid) or catalytic hydrogenation. organic-chemistry.org The first step is the reduction of the nitro group to a nitroso group, which can then be further reduced to a hydroxylamine. The hydroxylamine intermediate, being a potent nucleophile, can then attack the carbonyl carbon atom. The subsequent dehydration of the resulting hemiaminal-like intermediate would lead to the formation of a new heterocyclic ring fused to the original phenyl ring. The specific structure of the cyclized product would depend on the relative positions of the reacting groups.

Mechanistic studies on the reduction of nitro compounds catalyzed by iron(salen) complexes have indicated the involvement of a nitroso intermediate and an on-cycle iron hydride as a key catalytic intermediate. nih.govacs.orgcardiff.ac.uk While these studies were not performed on Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- specifically, they provide a general framework for understanding the catalytic reduction of nitroaromatic compounds.

Role of Catalysts and Reagents in Reaction Progression and Selectivity

Catalysts and reagents play a crucial role in directing the outcome of reactions involving Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-. The choice of catalyst can influence both the reaction rate and the selectivity towards a particular product.

In the context of reductive cyclization, the choice of reducing agent and catalyst is critical. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing nitro groups. The reaction occurs on the surface of the catalyst, where hydrogen is adsorbed and reacts with the nitro group. The selectivity of this process can sometimes be an issue, as other functional groups, such as the carbonyl group, might also be susceptible to reduction.

Iron-based catalysts have also been shown to be effective for the reduction of nitro compounds. nih.govacs.orgcardiff.ac.uk These catalysts are often cheaper and more environmentally friendly than noble metal catalysts. The mechanism of iron-catalyzed nitro reduction is thought to involve single-electron transfer steps.

In intramolecular cyclization reactions, both acid and base catalysts can be employed. Acid catalysts can activate carbonyl groups towards nucleophilic attack, while base catalysts can deprotonate acidic protons, generating nucleophiles. The choice of catalyst can therefore determine the course of the reaction and the structure of the final product.

The table below summarizes various catalysts and reagents and their general roles in reactions relevant to the functionalities present in Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-.

Catalyst/ReagentReaction TypeRole
Pd/C, H₂ Reductive CyclizationCatalyzes the reduction of the nitro group.
Fe/HCl Reductive CyclizationActs as a reducing agent for the nitro group. organic-chemistry.org
Iron(salen) Complex Nitro ReductionHomogeneous catalyst for nitro group reduction. nih.govacs.orgcardiff.ac.uk
Acid Catalysts (e.g., H₂SO₄) Intramolecular CyclizationProtonates carbonyl groups, enhancing their electrophilicity.
Base Catalysts (e.g., NaOEt) Intramolecular CyclizationGenerates nucleophiles by deprotonation.

Stereochemical Considerations in Pyrroline and Pyrrole Formation

While the pyrrole ring itself is aromatic and planar, reactions that lead to the formation of reduced derivatives, such as pyrrolines or pyrrolidines, can introduce stereocenters. The stereochemical outcome of such reactions is a critical aspect of their synthetic utility.

In the context of cyclization reactions involving derivatives of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-, the formation of new stereocenters would depend on the specific reaction pathway. For instance, if an intramolecular Michael addition were to occur from a chiral center on a side chain to the pyrrole ring, the stereochemistry of the newly formed bond would be influenced by the existing stereocenter. researchgate.net

The stereoselectivity of such reactions is often governed by the transition state geometry, which seeks to minimize steric interactions and maximize favorable orbital overlap. Chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of these reactions, leading to the preferential formation of one enantiomer or diastereomer.

For example, organocatalytic approaches have been successfully used to achieve highly enantioselective cycloadditions involving pyrrole-2-methides, leading to the formation of chiral pyrrolizidine (B1209537) derivatives. nih.gov These reactions proceed through a transition state where the catalyst, substrate, and reagent are assembled in a highly organized manner, dictating the stereochemistry of the product. Although not directly involving the title compound, these studies highlight the potential for stereocontrol in reactions of functionalized pyrroles.

Derivatization and Functionalization Strategies of Methanone, 4 Nitrophenyl 1h Pyrrol 2 Yl

Modification of the Pyrrole (B145914) Ring System

The pyrrole ring of (4-nitrophenyl)-1H-pyrrol-2-yl-methanone is amenable to a variety of modifications, including substitutions at the nitrogen atom (N-1) and the carbon atoms (C-3, C-4, and C-5). These transformations allow for the introduction of a wide range of functional groups, significantly altering the molecule's steric and electronic properties.

N-Substitution: The pyrrole nitrogen can be readily alkylated or acylated. N-alkylation is typically achieved by treating the parent pyrrole with an alkyl halide in the presence of a base, such as potassium carbonate in a polar aprotic solvent like DMF. For instance, the reaction with propargyl bromide can introduce an alkyne functionality at the N-1 position. This approach has been utilized in the synthesis of N-substituted pyrrole derivatives, which can serve as precursors for more complex heterocyclic systems.

C-H Functionalization: Electrophilic substitution reactions on the pyrrole ring are a common strategy for introducing substituents at the carbon atoms. The electron-rich nature of the pyrrole ring directs electrophiles primarily to the C-5 and C-4 positions, especially when the C-2 position is occupied by the deactivating aroyl group.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the C-5 or C-4 position. The Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃), acts as the electrophile. beilstein-journals.orgorganic-chemistry.org This formylation provides a valuable synthetic handle for further transformations.

Acylation: Friedel-Crafts acylation can introduce an acyl group at the C-4 or C-5 position. The regioselectivity of this reaction can be influenced by the nature of the N-substituent and the reaction conditions. For N-unsubstituted 2-acylpyrroles, acylation often occurs at the C-4 position. The use of activating agents like trifluoromethanesulfonic anhydride (B1165640) with a carboxylic acid can facilitate this transformation. nih.govlibretexts.org

Halogenation: The pyrrole ring can be halogenated using various reagents. N-halosuccinimides (NCS, NBS) are effective for introducing chlorine or bromine atoms onto the pyrrole ring under mild conditions. mdpi.com The position of halogenation is dependent on the reaction conditions and the existing substitution pattern.

The table below summarizes various strategies for modifying the pyrrole ring:

Reaction TypeReagents and ConditionsPosition of ModificationResulting Functional Group
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)N-1Alkyl group
Vilsmeier-Haack FormylationPOCl₃, DMFC-4 or C-5Formyl (-CHO)
Friedel-Crafts AcylationAcyl halide/anhydride, Lewis acid or Tf₂OC-4 or C-5Acyl (-COR)
HalogenationN-halosuccinimide (NCS, NBS)C-4 or C-5Halogen (Cl, Br)

Functionalization of the Nitrophenyl Moiety

The 4-nitrophenyl group offers a reactive site for functionalization, primarily through the reduction of the nitro group to an amino group. This transformation is a key step as it not only alters the electronic properties of the molecule but also provides a versatile handle for a wide array of subsequent derivatizations.

Reduction of the Nitro Group: The conversion of the nitro group to a primary amine is a well-established and efficient transformation. Several methods can be employed to achieve this reduction chemoselectively.

Catalytic Hydrogenation: This is a common and clean method involving the use of hydrogen gas in the presence of a metal catalyst, most notably palladium on carbon (Pd/C). acsgcipr.orgresearchgate.net The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. This method is highly efficient and often proceeds with high yields.

Metal-Acid Systems: A classic approach involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.orgwikipedia.org These reducing systems generate the corresponding amine in situ.

Other Reducing Agents: Other reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or ammonium (B1175870) chloride with zinc, can also be used for the reduction of aromatic nitro groups. wikipedia.orglibretexts.org

The resulting (4-aminophenyl)(1H-pyrrol-2-yl)methanone is a valuable intermediate. The newly formed amino group can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X).

Alkylation: Formation of secondary or tertiary amines.

The following table outlines common methods for the reduction of the nitrophenyl group:

Reduction MethodReagents and ConditionsProduct
Catalytic HydrogenationH₂, Pd/C, Solvent (e.g., Ethanol)(4-aminophenyl)(1H-pyrrol-2-yl)methanone
Metal-Acid SystemSn/HCl or Fe/HCl(4-aminophenyl)(1H-pyrrol-2-yl)methanone
Metal-Salt SystemZn/NH₄Cl(4-aminophenyl)(1H-pyrrol-2-yl)methanone

Introduction of Diverse Substituents via Coupling Reactions and Cascade Processes

Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of a wide array of substituents onto both the pyrrole and the phenyl rings of the core structure. These reactions typically require a halide or triflate functional group on one of the coupling partners. Therefore, halogenated derivatives of (4-nitrophenyl)-1H-pyrrol-2-yl-methanone would serve as key precursors for these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling an organoboron reagent (boronic acid or ester) with a halide. libretexts.orgwikipedia.org This would allow for the introduction of various aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: This method is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, providing a route to introduce alkynyl substituents. mdpi.comwikipedia.org

Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene, leading to the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. organic-chemistry.org This would allow for the introduction of a variety of primary or secondary amino groups.

Cascade Reactions: While specific examples starting from (4-nitrophenyl)-1H-pyrrol-2-yl-methanone are not extensively documented, the pyrrole ketone core is a potential substrate for cascade reactions. These processes, which involve multiple bond-forming events in a single synthetic operation, can rapidly build molecular complexity. For instance, a cascade sequence could be initiated by a coupling reaction, followed by an intramolecular cyclization to generate more elaborate fused heterocyclic systems.

The table below provides an overview of potential coupling reactions for derivatization:

Coupling ReactionCoupling PartnersBond FormedIntroduced Substituent
Suzuki-MiyauraHalide + Boronic Acid/EsterC-CAryl, Heteroaryl, Alkyl
SonogashiraHalide + Terminal AlkyneC-CAlkynyl
HeckHalide + AlkeneC-CVinyl
Buchwald-HartwigHalide + AmineC-NAmino

Synthesis of Fused Heterocyclic Systems Containing the Pyrrole Ketone Core

The (4-nitrophenyl)-1H-pyrrol-2-yl-methanone scaffold can be utilized as a building block for the synthesis of more complex, fused heterocyclic systems. This is typically achieved through reactions that involve both the pyrrole ring and the ketone functionality, or by functionalizing the pyrrole ring with groups that can undergo subsequent cyclization reactions.

One common strategy involves the introduction of a second functional group onto the pyrrole ring, often at the C-3 position, which can then react with the ketone at C-2 or a substituent on the pyrrole nitrogen to form a new ring. For example, a Vilsmeier-Haack formylation at the C-3 position could be followed by a condensation reaction to form a pyrrolo-fused system.

Another approach involves the initial N-alkylation of the pyrrole with a bifunctional reagent. The introduced side chain can then undergo an intramolecular cyclization with a carbon atom of the pyrrole ring to construct a fused ring system.

Furthermore, derivatives of the core structure can be designed to undergo intramolecular cycloaddition reactions. For instance, an alkyne introduced at the N-1 position and a diene system appropriately positioned on the molecule could potentially undergo a Diels-Alder reaction to form a complex polycyclic structure.

Advanced Applications in Material Science Based on Methanone, 4 Nitrophenyl 1h Pyrrol 2 Yl and Its Derivatives

Nonlinear Optical (NLO) Material Potential

The D-π-A architecture of (4-nitrophenyl)-1H-pyrrol-2-yl-methanone analogues makes them prime candidates for nonlinear optical (NLO) materials. These materials can alter the properties of light, which is crucial for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is quantified by its hyperpolarizability (β).

Detailed research findings on related structures indicate significant NLO potential. For instance, a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, which share the nitrophenyl acceptor and methanone (B1245722) bridge, have been studied using computational methods. nih.gov Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level of theory have been employed to predict their NLO properties. The calculated first hyperpolarizability (β₀) of these derivatives ranges from 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu. nih.gov These values are significantly greater than that of urea, a standard NLO reference material, suggesting that these compounds are promising candidates for NLO applications. nih.gov

The presence of the nitro group (NO₂) is a critical factor in enhancing the NLO properties of these molecules. nih.gov The strong electron-withdrawing nature of the nitro group increases the intramolecular charge transfer from the donor to the acceptor end of the molecule, which in turn enhances the hyperpolarizability. nih.gov Further theoretical studies on other organic molecules containing nitro groups corroborate these findings. For example, a DFT study on 10-(3, 5-dinitrophenyl)-9-(4-nitrophenyl)-8, 9-dihydro-1H-pyreno [4, 5-d] imidazole (B134444) reported a very high first hyperpolarizability (β) of 368.02 × 10⁻³¹ esu, which is 98 times higher than that of urea. researchgate.net

Table 1: Calculated NLO Properties of Methanone Derivatives
CompoundMethodFirst Hyperpolarizability (β₀) (esu)Reference
(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivativesDFT (B3LYP/6-31G(d,p))5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ nih.gov
Urea (reference)-~0.37 × 10⁻³⁰ researchgate.net

Conducting Polymer Synthesis and Electrochromic Properties

The pyrrole (B145914) moiety in Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- serves as a polymerizable unit, enabling the synthesis of conducting polymers with interesting electrochromic properties. While direct polymerization of the title compound is not widely reported, a closely related derivative, 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO₂), has been successfully synthesized and polymerized. metu.edu.trresearchgate.net This derivative incorporates thienyl groups at the 2 and 5 positions of the pyrrole ring, which facilitates polymerization.

The synthesis of the homopolymer, P(SNSNO₂), and its copolymer with 3,4-ethylenedioxythiophene (B145204) (EDOT), P(SNSNO₂-co-EDOT), has been achieved through constant potential electrolysis. metu.edu.trresearchgate.net These polymers exhibit electrochromic behavior, meaning they change color in response to an applied electrical potential. This property is highly desirable for applications such as smart windows, displays, and sensors.

The electrochromic properties of these polymers have been investigated using spectroelectrochemistry. metu.edu.trresearchgate.net The homopolymer and copolymer films demonstrate distinct color changes upon oxidation and reduction. For instance, dual-type electrochromic devices (ECDs) have been constructed using these polymers, which have shown good switching times, reasonable optical contrasts, and high stability. researchgate.net The electrochemical and optical properties of polymers derived from related pyrrole-containing monomers have also been extensively studied, further highlighting the potential of this class of materials in electrochromic applications. researchgate.net

Table 2: Electrochromic Properties of a Polymer Derived from a Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- Analogue
PolymerPolymerization MethodKey Electrochromic CharacteristicsReference
P(SNSNO₂) and P(SNSNO₂-co-EDOT)Constant Potential ElectrolysisGood switching times, reasonable contrasts, and high stability in electrochromic devices. metu.edu.trresearchgate.net

Supramolecular Assembly and Crystal Engineering for Tailored Properties

The design of solid-state materials with specific properties can be achieved through the principles of supramolecular assembly and crystal engineering, which focus on controlling the arrangement of molecules in the crystal lattice through non-covalent interactions. The structural features of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- offer several handles for directing supramolecular assembly, including the N-H group of the pyrrole ring, the carbonyl oxygen, and the nitro group.

Crystal structure analysis of a similar compound, (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone, reveals the formation of centrosymmetric dimers through pairs of N—H⋯O hydrogen bonds between the pyrrole N-H and the carbonyl oxygen of adjacent molecules. nih.gov This demonstrates the strong tendency of the pyrrole-2-yl-methanone core to form predictable hydrogen-bonded motifs.

Table 3: Intermolecular Interactions in Analogues of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-
Compound AnalogueObserved Intermolecular InteractionsResulting Supramolecular MotifReference
(4-Fluorophenyl)(1H-pyrrol-2-yl)methanoneN—H⋯O hydrogen bondsInversion dimers nih.gov
(4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylateC—H⋯O, π–π stacking, C-H⋯πLayered and 3D architectures nih.gov

Theoretical Framework for Molecular Design in Materials Science

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for the rational design of molecules with desired material properties, saving significant time and resources compared to a purely experimental approach. For molecules like Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-, DFT can be used to predict key electronic and optical properties, and to understand the structure-property relationships that govern their performance.

One of the key applications of DFT in this context is the prediction of NLO properties. By calculating the first hyperpolarizability (β), researchers can screen potential candidate molecules for their NLO activity before undertaking their synthesis. thesciencepublishers.com These calculations can also provide insights into the electronic transitions that give rise to the NLO response.

Furthermore, DFT is instrumental in understanding the electronic structure of these molecules, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's reactivity, stability, and optical properties. nih.gov A smaller energy gap is often associated with a larger hyperpolarizability. thesciencepublishers.com Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, can identify the electron-rich and electron-poor regions of a molecule, providing insights into its intermolecular interactions and reactivity. nih.gov By systematically modifying the molecular structure in silico (e.g., by changing substituent groups) and calculating these properties, a theoretical framework can be established to guide the design of new materials based on the Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- scaffold with optimized properties for specific applications in material science. thesciencepublishers.com

Table 4: Key Parameters from DFT for Molecular Design
Calculated ParameterSignificance in Material DesignReference
First Hyperpolarizability (β)Predicts the magnitude of the second-order NLO response. nih.govthesciencepublishers.com
HOMO-LUMO Energy GapRelates to molecular stability, reactivity, and electronic transitions. nih.gov
Molecular Electrostatic Potential (MEP)Indicates sites for intermolecular interactions and electrophilic/nucleophilic attack. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes for Specific Derivatizations

Future research should prioritize the development of innovative and efficient synthetic pathways to access a wider array of derivatives of Methanone (B1245722), (4-nitrophenyl)-1H-pyrrol-2-yl-. While established methods for the synthesis of pyrrole (B145914) derivatives exist, a focus on regioselective and stereoselective reactions will be crucial for creating structurally diverse analogs.

Key areas for exploration include:

Late-stage functionalization: Developing methods to introduce various substituents onto the pyrrole ring or the phenyl group at a late stage of the synthesis would provide rapid access to a library of derivatives. This could involve C-H activation, cross-coupling reactions, or electrophilic/nucleophilic aromatic substitution reactions tailored for this specific scaffold.

Green chemistry approaches: The use of environmentally benign reagents, solvents, and reaction conditions should be a primary consideration. This includes exploring catalytic methods, such as those employing earth-abundant metals, and solvent-free or aqueous reaction systems to minimize the environmental impact of synthetic processes.

Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Investigating the translation of key synthetic steps to a flow-based system could enable more efficient and reproducible production of the target compound and its derivatives.

A promising avenue for derivatization involves the nitration of related pyrrole-containing compounds. For instance, the nitration of (1H-pyrrol-2-yl)(3,5-dichloro-2-methoxyphenyl)methanones has been demonstrated, suggesting that similar methodologies could be adapted to introduce additional nitro groups or other functionalities to the core structure of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-.

Deeper Computational Exploration of Complex Reactivity and Intermolecular Interaction Mechanisms

Computational chemistry offers powerful tools to gain a deeper understanding of the electronic structure, reactivity, and intermolecular interactions of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-. Future computational studies should move beyond routine calculations to explore more complex phenomena.

Key areas for computational investigation include:

Reaction mechanism elucidation: Density Functional Theory (DFT) can be employed to model potential reaction pathways for the synthesis and derivatization of the target molecule. This can help in optimizing reaction conditions and predicting the feasibility of novel synthetic strategies.

Intermolecular interaction analysis: Understanding how molecules of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- interact with each other and with other molecules is crucial for predicting its solid-state properties and its behavior in different environments. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can provide detailed insights into hydrogen bonding, van der Waals forces, and other non-covalent interactions.

Excited state dynamics: Time-Dependent DFT (TD-DFT) calculations can be used to investigate the electronic transitions and excited state properties of the molecule. This is particularly relevant for exploring its potential applications in photochemistry and materials science.

Computational studies on analogous compounds, such as (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, have successfully utilized DFT to analyze molecular structures, spectroscopic properties, charge distributions, and frontier orbital energies. nih.gov These studies provide a framework for investigating the electronic properties of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-.

Table 1: Key Parameters for Computational Analysis
ParameterDescriptionSignificance
HOMO-LUMO Energy GapThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the electron density surface of the molecule.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions.
Global Reactivity DescriptorsIncludes parameters like chemical hardness, softness, and electronegativity.Provides a quantitative measure of the molecule's stability and reactivity.
Non-Covalent Interaction (NCI) AnalysisVisualizes and characterizes non-covalent interactions within and between molecules.Crucial for understanding crystal packing, solubility, and biological interactions.

Application of Advanced Spectroscopic Techniques for Elucidating Fine Structural Details

While standard spectroscopic techniques provide fundamental structural information, the application of more advanced methods can reveal finer details of the molecular structure and dynamics of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-.

Future spectroscopic investigations should include:

Solid-state NMR (ssNMR): This technique can provide detailed information about the structure and dynamics of the compound in the solid state, complementing data from X-ray diffraction. It is particularly useful for studying polymorphism and for characterizing amorphous or poorly crystalline materials.

Two-dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC can provide unambiguous assignments of all proton and carbon signals, which is essential for the definitive characterization of new derivatives.

Advanced vibrational spectroscopy: Techniques like Raman spectroscopy and terahertz (THz) spectroscopy can probe low-frequency vibrational modes that are sensitive to intermolecular interactions and crystal packing.

Single-crystal X-ray diffraction: Obtaining a high-quality crystal structure is paramount for unequivocally determining the three-dimensional arrangement of atoms and for understanding the intermolecular interactions that govern the solid-state architecture. The structural elucidation of the related compound, (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone, has revealed the presence of N—H⋯O hydrogen bonds that lead to the formation of inversion dimers, highlighting the importance of such analyses. nih.gov

Table 2: Advanced Spectroscopic Techniques and Their Applications
TechniqueInformation ObtainedRelevance for (4-nitrophenyl)-1H-pyrrol-2-yl-methanone
Solid-State NMR (ssNMR)Polymorphism, molecular dynamics in the solid state, and internuclear distances.Characterization of different solid forms and understanding their physical properties.
2D-NMR (COSY, HSQC, HMBC)Unambiguous assignment of proton and carbon signals, and connectivity between atoms.Essential for the structural confirmation of novel and complex derivatives.
Raman SpectroscopyVibrational modes, molecular symmetry, and information on covalent bonds.Complementary to IR spectroscopy, particularly for symmetric vibrations.
Single-Crystal X-ray DiffractionPrecise bond lengths, bond angles, and the three-dimensional packing of molecules in a crystal.Provides definitive structural proof and insights into intermolecular interactions.

Theoretical Design and Prediction of Derivatives for Targeted Material Properties

A significant future direction lies in the rational, theory-driven design of derivatives of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- with specific, targeted material properties. Computational screening can be used to identify promising candidates for synthesis and experimental evaluation.

Potential areas for theoretical design include:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-?

  • Methodology : Multi-step reactions involving condensation, cyclization, and functionalization are commonly employed. For example, a four-component one-pot reaction under reflux conditions (xylene, 25–30 hours) with chloranil as an oxidizing agent yields functionalized pyrrole derivatives. Purification via recrystallization (e.g., methanol) achieves 67–85% yields . The nitro group is typically introduced via nitration of precursor aryl compounds under controlled acidic conditions to avoid over-oxidation .

Q. How is the compound characterized spectroscopically?

  • Methodology :

  • 1H/13C NMR : Key signals include δ ~6.5–7.5 ppm (aromatic protons) and δ ~120–150 ppm (aromatic carbons). The pyrrole ring protons appear as doublets near δ 6.2–6.8 ppm .
  • IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1520–1340 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm the ketone and nitro groups .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters a ≈ 6.07 Å, b ≈ 18.69 Å, and β ≈ 91.5° are reported for related structures .

Q. What solvents and conditions stabilize the compound during storage?

  • Methodology : Store at 2–8°C in amber vials under inert gas (N₂/Ar). Polar aprotic solvents (DMSO, DMF) prevent degradation, while BHT (0.015–0.04%) is added to inhibit oxidation in non-polar solvents .

Advanced Research Questions

Q. How do structural modifications influence its biological activity?

  • Methodology :

  • Antiviral activity : Substitution at the pyrrole C-3 position with electron-withdrawing groups (e.g., nitro) enhances activity against RNA viruses. IC₅₀ values for derivatives range from 1.2–8.7 µM, comparable to ribavirin .
  • Anticancer activity : The nitro group enhances DNA intercalation, while the pyrrole ring facilitates binding to kinase domains (e.g., EGFR). SAR studies show EC₅₀ values of 0.8–5.3 µM in HeLa and MCF-7 cell lines .
    • Data Contradiction : Some studies report reduced activity in in vivo models due to rapid metabolism of the nitro group, suggesting prodrug strategies may improve efficacy .

Q. What computational tools predict its binding affinity with biological targets?

  • Methodology :

  • Molecular docking (AutoDock Vina) : The compound’s nitro and ketone groups form hydrogen bonds with Thr830 and Lys721 in EGFR (ΔG ≈ -9.2 kcal/mol) .
  • DFT calculations : HOMO-LUMO gaps (~4.1 eV) correlate with charge-transfer interactions in enzyme inhibition .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms?

  • Methodology : SHELXL refinement of high-resolution X-ray data (R-factor < 0.05) confirms the dominant enol-keto tautomer in the solid state. Discrepancies in solution-phase NMR data (e.g., solvent-dependent proton shifts) are resolved via variable-temperature studies .

Q. What strategies address low regioselectivity in electrophilic substitutions?

  • Methodology :

  • Directed ortho-metalation : Use of LDA/TMP at -78°C directs nitration to the para position of the phenyl ring (yield >80%) .
  • Microwave-assisted synthesis : Reduces side products (e.g., di-nitrated derivatives) by controlling reaction kinetics .

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Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-
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Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.